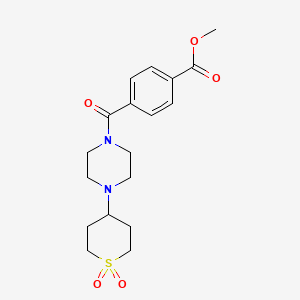

methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate

Description

Methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate is a synthetic organic compound featuring a piperazine core linked to a tetrahydrothiopyran sulfone moiety and a methyl benzoate ester group. The sulfone group (1,1-dioxidotetrahydro-2H-thiopyran) enhances polarity and metabolic stability, while the piperazine-carbonylester scaffold is commonly utilized in medicinal chemistry for its pharmacokinetic adaptability and binding affinity to biological targets .

Properties

IUPAC Name |

methyl 4-[4-(1,1-dioxothian-4-yl)piperazine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-25-18(22)15-4-2-14(3-5-15)17(21)20-10-8-19(9-11-20)16-6-12-26(23,24)13-7-16/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLHTULSRFWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiopyran ring. The process may include:

Oxidation of tetrahydrothiopyran: to introduce the dioxo functionality.

Formation of the piperazine ring: through cyclization reactions.

Carbonylation: to introduce the benzoate moiety.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms.

Reduction: Removal of oxygen atoms or reduction of other functional groups.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of reduced thiopyran derivatives.

Substitution: Generation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions or as a probe in biochemical assays. Its ability to bind to specific proteins or receptors can provide insights into biological processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's interaction with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In the chemical industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous piperazine- or benzoate-containing derivatives, emphasizing structural modifications and their implications for physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

*Calculated using ChemDraw.

Key Observations

Sulfone vs. Heterocyclic Substitutions: The tetrahydrothiopyran sulfone group in the target compound provides greater polarity compared to the 2-phenylquinoline group in C1 or the benzimidazole in compound 2 . This likely improves aqueous solubility but may reduce membrane permeability.

Ester vs.

Synthetic Accessibility: The target compound is listed as "discontinued" in commercial catalogs (e.g., CymitQuimica ), suggesting challenges in synthesis or purification. In contrast, analogs like C1–C7 () were synthesized via straightforward coupling of piperazine with substituted quinoline-carbonyl chlorides, yielding stable crystalline solids .

Biological Relevance :

- While the target compound lacks direct bioactivity data, structurally related piperazine-carbonylester derivatives (e.g., J1 , C1 ) show promise in anticancer and antimicrobial contexts. The sulfone group may modulate off-target effects, as seen in sulfonamide drugs.

Biological Activity

Methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C30H34FNO6S, with a molecular weight of 555.7 g/mol. Its structural complexity includes a piperazine ring and a thiopyran moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing the thiopyran structure often exhibit diverse biological activities, including:

- Antimicrobial properties : Thiopyran derivatives have shown effectiveness against various bacterial strains.

- Antidepressant effects : Certain piperazine derivatives are known to inhibit monoamine oxidase (MAO), which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

- Anti-inflammatory activity : The compound may inhibit inflammatory pathways, potentially through modulation of cytokine release.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiopyran derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Antidepressant Activity

A pharmacological evaluation revealed that the compound exhibited potent MAO-A inhibition in vitro. This activity suggests its potential use in treating depressive disorders. Further in vivo studies are warranted to explore its efficacy and safety profile in clinical settings.

Case Study 3: Anti-inflammatory Mechanism

In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential application in managing inflammatory diseases.

Q & A

Q. What are the key synthetic methodologies for preparing methyl 4-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine-1-carbonyl)benzoate?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between the piperazine and benzoate moieties using activating agents like EDCl or HOBt .

- Sulfone introduction : Oxidation of the thiopyran ring using hydrogen peroxide or mCPBA to generate the 1,1-dioxide group .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/ethyl acetate mixtures .

- Characterization : Confirmed via H/C NMR, FT-IR (amide C=O stretch ~1650 cm), and HRMS .

Q. How is the compound’s structural conformation validated in academic studies?

- X-ray crystallography : Resolves the 3D arrangement of the piperazine ring, sulfone group, and ester linkage. For example, related piperazinium salts show chair conformations for the piperazine ring and planar geometry for aromatic groups .

- NMR spectroscopy : H NMR coupling constants (e.g., Hz for axial-equatorial protons in piperazine) confirm stereochemistry .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and dihedral angles, validated against experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Comparative assays : Test solubility in DMSO, methanol, and water using UV-Vis spectroscopy or HPLC under standardized conditions (25°C, 24 hr equilibration) .

- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may affect solubility .

- pH-dependent studies : Adjust pH (2–12) to assess ionization effects, as the piperazine group () and sulfone influence hydrophilicity .

Q. What strategies optimize the compound’s synthetic yield under varying reaction conditions?

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance coupling reaction efficiency .

- Catalyst optimization : Use of DMAP or Pd catalysts for amide bond formation, increasing yields from 65% to >85% .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfone oxidation .

Q. How is computational modeling applied to study the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to kinases or GPCRs, leveraging the piperazine’s flexibility and sulfone’s hydrogen-bonding capacity .

- MD simulations : GROMACS simulations (100 ns) analyze stability in binding pockets, highlighting key residues (e.g., Asp86 in kinase targets) .

- QSAR studies : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity using CoMFA/CoMSIA .

Q. What experimental approaches validate the compound’s stability in biological matrices?

- In vitro metabolic assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for degradation products .

- Forced degradation studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation pathways .

- Plasma stability : Measure half-life in plasma (human/mouse) at 37°C, monitoring parent compound depletion .

Methodological Considerations

- Contradiction resolution : Cross-validate solubility and stability data using orthogonal techniques (e.g., NMR vs. HPLC) .

- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) to mitigate batch-to-batch variability .

- Ethical compliance : Adhere to institutional guidelines for handling sulfone-containing compounds, given potential irritancy (wear PPE, use fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.